REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](OS(C2C=CC(C)=CC=2)(=O)=O)=[C:4]([N+:23]([O-:25])=[O:24])[C:3]1=[O:26].[N-:27]=[N+:28]=[N-:29].[Na+]>CN(C=O)C>[N:27]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:2]([CH3:1])[C:3](=[O:26])[C:4]=1[N+:23]([O-:25])=[O:24])=[N+:28]=[N-:29] |f:1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=C(C2=CC=CC=C12)OS(=O)(=O)C1=CC=C(C=C1)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temp for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
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ADDITION
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Details
|
Then the reaction mixture was poured into 500 mL of ice water
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Type
|
FILTRATION
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Details
|
the resulting precipitate was collected by suction filtration
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(C(N(C2=CC=CC=C12)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |